

A Comprehensive Spectroscopic Guide to Phenyl Acridine-9-Carboxylate

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Compound of Interest

Compound Name: *Phenyl acridine-9-carboxylate*

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Introduction

Phenyl acridine-9-carboxylate, with the molecular formula $C_{20}H_{13}NO_2$, stands as a significant molecule in the field of analytical and medicinal chemistry.^{[1][2]} It serves as a crucial precursor in the synthesis of highly sensitive chemiluminogenic agents, specifically the corresponding 9-(phenoxy carbonyl)-10-methylacridinium salts, which are widely utilized in analytical applications.^[1] The structural integrity and purity of this precursor are paramount to the performance of the final chemiluminescent probe. Therefore, a robust and unambiguous characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for any research or development effort.

This technical guide provides an in-depth analysis of the core spectroscopic data for **phenyl acridine-9-carboxylate**, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is structured to provide not only the spectral data itself but also the underlying scientific rationale for the interpretation, reflecting the analytical workflow of a seasoned researcher. We will explore the causality behind experimental choices and present the data in a manner that is both comprehensive and accessible to researchers, scientists, and professionals in drug development.

Molecular Structure and Synthesis

The identity of a compound is fundamentally defined by its structure. **Phenyl acridine-9-carboxylate** consists of a tricyclic acridine system linked to a phenyl group via a carboxylate

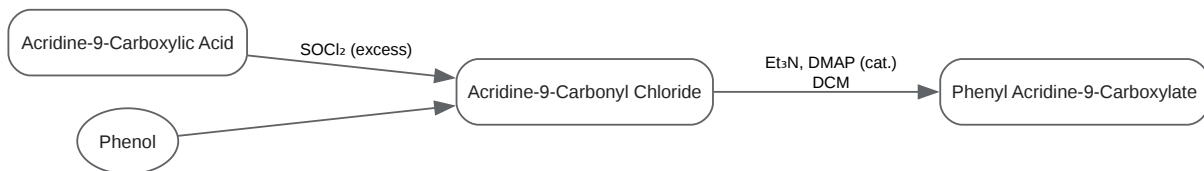
ester bridge at the 9-position.

Caption: Molecular Structure of **Phenyl Acridine-9-Carboxylate**.

Synthesis Overview: A Self-Validating Protocol

The compound is typically synthesized via the esterification of acridine-9-carboxylic acid.^[1] A common and effective protocol involves a two-step process designed to maximize yield and purity.

- Activation of the Carboxylic Acid: Acridine-9-carboxylic acid is first converted to its more reactive acyl chloride derivative, 9-(chlorocarbonyl)acridine. This is achieved by reacting the acid with a tenfold molar excess of thionyl chloride (SOCl_2). The excess thionyl chloride can be removed under reduced pressure, driving the reaction to completion and ensuring the full conversion of the starting material. This activation is a critical step, as the direct esterification of a carboxylic acid with a phenol is generally inefficient.
- Esterification: The resulting acridine-9-carbonyl chloride is then reacted with phenol in an anhydrous solvent like dichloromethane. The reaction is facilitated by a non-nucleophilic base, such as N,N-diethylethanamine (triethylamine), to scavenge the HCl byproduct, and a catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP) to accelerate the reaction.^[1] The product is then purified using column chromatography to isolate the target molecule from any unreacted starting materials or byproducts.



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Caption: Synthetic workflow for **Phenyl Acridine-9-Carboxylate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **phenyl acridine-9-carboxylate**, both ^1H and ^{13}C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the structure.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is an excellent choice due to its ability to dissolve the compound and its relatively clean spectral window. Other solvents like DMSO-d_6 could be used, but may result in different chemical shifts.^[3]
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **phenyl acridine-9-carboxylate** in 0.6-0.7 mL of CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference ($\delta = 0.00$ ppm).
- Acquisition: Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR to ensure adequate signal dispersion, particularly in the crowded aromatic region.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is dominated by signals in the aromatic region. The molecule has 13 protons in total, distributed across the acridine and phenyl rings. Due to the asymmetry, we expect a complex series of multiplets.

- Acridine Protons (8H): The eight protons on the acridine core are expected to appear as a set of complex multiplets between δ 7.5 and 8.5 ppm. The protons adjacent to the heterocyclic nitrogen atom (H1, H8) are typically deshielded and appear at the downfield end of this region.
- Phenyl Protons (5H): The five protons of the phenoxy group will also resonate in the aromatic region, likely between δ 7.2 and 7.6 ppm. The ortho-, meta-, and para-protons will have slightly different chemical environments, leading to overlapping multiplets.

Table 1: Predicted ^1H NMR Data for **Phenyl Acridine-9-Carboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.3 - 8.5	Multiplet	4H	Acridine Protons (H1, H4, H5, H8)	Protons in proximity to the electron-withdrawing nitrogen and carbonyl group are deshielded.
~ 7.5 - 7.8	Multiplet	4H	Acridine Protons (H2, H3, H6, H7)	Central acridine protons, less deshielded than the outer-ring protons.
~ 7.2 - 7.6	Multiplet	5H	Phenyl Ring Protons	Standard chemical shift range for protons on a benzene ring attached to an oxygen atom.

Note: The exact chemical shifts and multiplicities can vary based on solvent and spectrometer frequency. The assignments are based on general principles for aromatic systems and data from related acridine derivatives.[3][4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. For **phenyl acridine-9-carboxylate**, we expect to see all 20 carbons, although some aromatic signals may overlap.

- Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear as a distinct singlet at a low field, typically in the δ 163-167 ppm range.

- Aromatic Carbons: The 18 aromatic carbons (12 from acridine, 6 from the phenyl ring) will resonate between δ 120 and 150 ppm. The carbons directly attached to nitrogen or oxygen (ipso-carbons) will have characteristic shifts. For instance, the C9 of the acridine ring and the ipso-carbon of the phenyl ring will be significantly influenced by the ester linkage.

Table 2: Predicted ^{13}C NMR Data for **Phenyl Acridine-9-Carboxylate**

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 164 - 167	C=O (Ester Carbonyl)	The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen.
~ 145 - 150	Acridine C4a, C5a, Phenyl C1'	Carbons at the ring junctions and the ipso-carbon of the phenyl ring attached to oxygen.
~ 120 - 140	Remaining Aromatic Carbons	The complex region containing the remaining 15 unique aromatic carbon signals.

Note: Assignments are based on established ranges for aromatic esters and acridine systems.

[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For **phenyl acridine-9-carboxylate**, the most telling signals are those associated with the aromatic ester moiety.

Experimental Protocol: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

- Sample Application: Place a small amount of the solid **phenyl acridine-9-carboxylate** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-400 cm^{-1} .

IR Spectrum Analysis

The IR spectrum is characterized by a few key, intense absorptions that serve as a definitive fingerprint for the ester functional group. According to the "Rule of Three" for esters, we look for three strong bands: the C=O stretch and two C-O stretches.[\[5\]](#)

Table 3: Key IR Absorption Bands for **Phenyl Acridine-9-Carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Rationale
~ 1735 - 1750	Strong, Sharp	C=O Stretch (Ester)	This is the most characteristic peak for an ester. Its position indicates conjugation with the acridine ring system.[6][7]
~ 1270 - 1300	Strong	C-O Stretch (Acyl-Oxygen)	Corresponds to the stretching of the C-O single bond between the carbonyl carbon and the ester oxygen.
~ 1100 - 1200	Strong	C-O Stretch (Alkyl-Oxygen)	Corresponds to the stretching of the C-O single bond between the ester oxygen and the phenyl ring.
~ 3050 - 3100	Medium-Weak	Aromatic C-H Stretch	Typical for sp ² C-H bonds in aromatic rings.
~ 1600, ~1450-1500	Medium	Aromatic C=C Bending	Skeletal vibrations of the acridine and phenyl rings.

The absence of a broad O-H stretch around 3000-3300 cm⁻¹ is critical, as it confirms the complete conversion of the starting carboxylic acid.[8][9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.

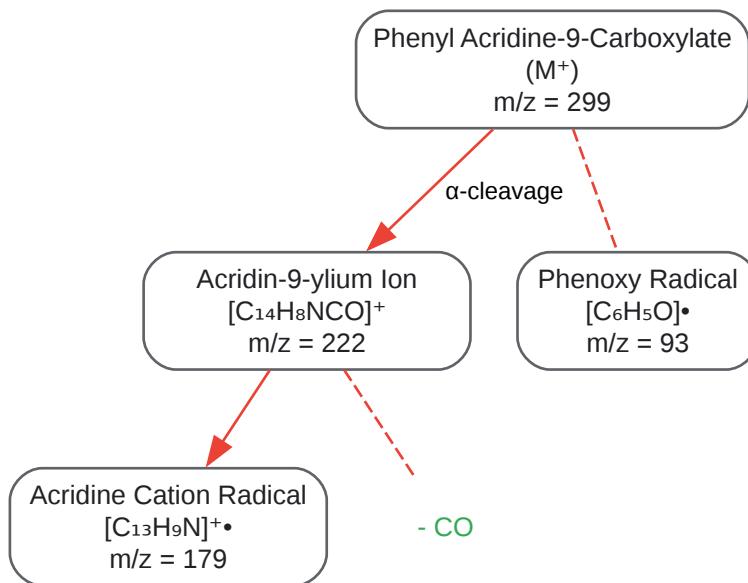
Experimental Protocol: Electron Ionization (EI-MS)

- Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules. It typically operates at 70 eV.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if its volatility allows.
- Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight).

Mass Spectrum Analysis

The analysis focuses on the molecular ion peak and the logical fragmentation pathways that explain the other significant peaks in the spectrum.

- Molecular Ion (M^+): The molecular weight of **phenyl acridine-9-carboxylate** ($C_{20}H_{13}NO_2$) is 299.32 g/mol. [2] We expect to see a strong molecular ion peak at $m/z = 299$.
- Fragmentation Pattern: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group.[10][11] For **phenyl acridine-9-carboxylate**, the most probable fragmentation involves the cleavage of the ester C-O bond.



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Caption: Proposed EI-MS fragmentation pathway for **Phenyl Acridine-9-Carboxylate**.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Value	Proposed Fragment	Formula	Rationale
299	Molecular Ion (M ⁺)	[C ₂₀ H ₁₃ NO ₂] ⁺ •	Represents the intact molecule minus one electron.
222	Acridin-9-ylium Ion	[C ₁₄ H ₈ NCO] ⁺	Loss of the phenoxy radical ([C ₆ H ₅ O]•) via cleavage of the ester C-O bond. This is a very common pathway for esters.[12][13]
179	Acridine Cation Radical	[C ₁₃ H ₉ N] ⁺ •	Subsequent loss of carbon monoxide (CO) from the m/z 222 fragment.
93	Phenoxy Cation	[C ₆ H ₅ O] ⁺	Formation of the phenoxy cation, though the corresponding radical is more common.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of **phenyl acridine-9-carboxylate**. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the critical aromatic ester functional group and the absence of carboxylic acid starting material, and the mass spectrum verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a robust, self-validating system for characterization, ensuring that the material meets the high standards required for its use in sensitive analytical applications.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Phenyl Acridine-9-Carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017463#spectroscopic-data-nmr-ir-mass-of-phenyl-acridine-9-carboxylate]

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